hemoglobin Howick
Description
Hemoglobin Howick (Hb Howick) is a rare hemoglobin variant resulting from a point mutation in the β-globin gene, specifically at position β37 (C3) where tryptophan is substituted by glycine (β37 Trp→Gly) . This mutation occurs at the α1β2 interface, a critical region for maintaining hemoglobin’s quaternary structure and oxygen-binding properties.
Properties
CAS No. |
157321-44-3 |
|---|---|
Molecular Formula |
C18H19N |
Synonyms |
hemoglobin Howick |
Origin of Product |
United States |
Scientific Research Applications
Oxygen Carriers
Hemoglobin Howick has been explored as a potential oxygen carrier in various medical applications. Research indicates that hemoglobin-based oxygen carriers (HBOCs) can serve as effective substitutes for red blood cells, particularly in situations where blood transfusions are not feasible or available.
- Case Study: Hemoglobin Vesicles (HbV)
| Application | Findings | References |
|---|---|---|
| Resuscitation | Effective in hemorrhagic shock models | |
| Organ Transplant | Serves as a perfusate for transplant organs | |
| Oxygen Therapeutics | Used for local ischemic diseases |
Therapeutic Agents
This compound's properties allow it to function as a therapeutic agent for various conditions. The encapsulation of hemoglobin into liposomes has been studied to mitigate toxic effects while enhancing its therapeutic efficacy.
- Case Study: Carbon Monoxide-Loaded HbV (CO-HbV)
| Therapeutic Use | Efficacy | References |
|---|---|---|
| Anti-inflammatory | Effective for colitis and pancreatitis | |
| Ischemia Treatment | Mitigates ischemia-reperfusion injury |
Blood Substitute
The development of hemoglobin-based oxygen carriers like this compound aims to address the limitations of traditional blood transfusions. HBOCs can be used in emergency situations where rapid volume restoration is critical.
- Research Insights : Clinical trials have demonstrated the safety and efficacy of HBOCs in various medical fields including hematology, critical care medicine, and anesthesiology .
Diagnostic Tools
Hemoglobin electrophoresis technologies have been utilized to diagnose hemoglobin disorders effectively. The unique properties of this compound may enhance the sensitivity and specificity of these diagnostic methods.
Comparison with Similar Compounds
Key Biochemical Characteristics:
- Oxygen Affinity: Hb Howick exhibits a higher oxygen affinity (P50 = 19.8 mmHg vs. normal 26 mmHg) due to destabilization of the deoxyhemoglobin (T-state) conformation. This is attributed to reduced hydrogen bonding and van der Waals interactions at the α1β2 contact .
- Bohr Effect : The variant demonstrates a reduced Bohr effect, leading to impaired oxygen release under acidic conditions (e.g., in tissues) .
- Electrophoretic Mobility : Migrates similarly to Hb D on cellulose acetate (pH 8.6) and aligns with Hb F on citrate agar (pH 6.0) .
- Stability: Normal stability under isopropanol testing, with the variant constituting ~29% of total hemoglobin .
Comparison with Similar Hemoglobin Variants
Hb Howick belongs to a class of hemoglobin variants affecting the α1β2 interface, which is crucial for allosteric transitions between high- and low-affinity states. Below is a comparative analysis with structurally or functionally similar variants:
Table 1: Comparative Analysis of Hb Howick and Selected Variants
Key Findings:
Structural Impact :
- Hb Howick’s β37 substitution disrupts the α1β2 interface, akin to Hb Chesapeake (α92 Arg→Leu). However, Hb Chesapeake stabilizes the high-affinity R-state, whereas Hb Howick destabilizes the T-state .
- Unlike Hb Kansas (β102 Asn→Thr), which increases oxygen release, Hb Howick’s mutation traps hemoglobin in the high-affinity state, reducing oxygen delivery to tissues .
Functional Consequences :
- Oxygen Affinity : Hb Howick’s P50 (19.8 mmHg) is intermediate between Hb Chesapeake (extremely high affinity) and Hb Kansas (low affinity). This suggests that β37 mutations uniquely perturb allosteric regulation without extreme functional shifts .
- Bohr Effect : The reduced Bohr effect in Hb Howick contrasts with most high-affinity variants, which typically retain pH sensitivity. This may exacerbate tissue hypoxia under metabolic stress .
Clinical Implications: Hb Howick’s normal stability and moderate variant fraction (29%) likely explain its asymptomatic presentation. In contrast, unstable variants like Hb Louisville cause hemolytic anemia . Unlike Hb J-Baltimore (clinically silent), Hb Howick’s altered oxygen affinity may predispose carriers to erythrocytosis under hypoxic conditions .
Notes on Clinical and Research Relevance
- Diagnostic Challenges: Hb Howick’s electrophoretic migration overlaps with Hb D and Hb F, necessitating advanced techniques like HPLC or DNA sequencing for confirmation .
- Therapeutic Considerations : Carriers may require monitoring during pregnancy or high-altitude exposure due to compromised oxygen delivery .
- Research Gaps: Limited data exist on Hb Howick’s behavior in heterozygotes vs. homozygotes or its interaction with other hemoglobinopathies.
Preparation Methods
Optimized Chromatography Protocol
-
Column Equilibration : A Q Sepharose Big Beads column is equilibrated with 20 mM Tris-HCl (pH 8.0) containing 0.5% PEG 3350.
-
Sample Loading : The hemolysate is diluted 1:10 in equilibration buffer and applied at a flow rate of 2 mL/min.
-
Elution : A linear NaCl gradient (0–500 mM) elutes Hb Howick at ~300 mM NaCl, distinct from HbA due to altered surface charge.
PEG enhances purity by reducing non-specific interactions between hemoglobin and the resin, likely through excluded volume effects. Post-purification, the eluate is dialyzed against 50 mM HEPES (pH 7.2) and concentrated via ultrafiltration (30 kDa cutoff).
Functional and Structural Characterization
Oxygen Equilibrium Studies
Hb Howick exhibits a left-shifted oxygen dissociation curve, with a P~50~ of 19.8 mmHg (normal: 26 mmHg) and reduced cooperativity (n = 1.3). Bohr effect attenuation is evident at low pH, where oxygen affinity remains anomalously high.
Dimer-Tetramer Equilibrium
Analytical ultracentrifugation and size-exclusion chromatography reveal that deoxy-Hb Howick exists in a tetramer-dimer equilibrium (K~d~ = 3 μM), while oxy-Hb Howick is predominantly dimeric (K~d~ = 35 mM). This dimerization propensity necessitates careful handling at low concentrations (<10 μM) to prevent artifactual functional assessments.
Challenges in Preparation
-
Dimerization Artifacts : Rapid kinetic studies (stopped-flow spectrophotometry) are essential to quantify tetramer dissociation rates (k~off~ = 120 s^-1^).
-
Phospholipid Contamination : Residual phospholipids from RBC membranes must be <0.1% (w/w) to avoid interfering with oxygen-binding assays.
-
Methemoglobin Formation : Ascorbate (1 mM) is added during purification to maintain hemoglobin in the ferrous state .
Q & A
Q. How can researchers determine the appropriate level of evidence for hemoglobin studies using Howick’s classification?
Methodological Answer: Howick’s evidence hierarchy categorizes studies into five levels:
- Level I : Systematic reviews of randomized controlled trials (RCTs).
- Level II : Individual RCTs or high-quality observational studies.
- Level III : Non-randomized controlled or cohort studies.
- Level IV : Case-control or longitudinal studies.
- Level V : Descriptive studies or expert opinions. For hemoglobin research, classify your study design using these criteria. For example, a meta-analysis of RCTs on hemoglobin variability in anemia would qualify as Level I, while a single-center observational study on hemoglobin concentration falls under Level III. Use tools like ROBINS-I to assess bias in non-randomized studies .
Q. What ethical considerations are critical when designing hemoglobin studies involving human participants?
Methodological Answer: Ethical compliance requires:
- Informed Consent : Clearly explain risks/benefits of blood sampling or interventions affecting hemoglobin levels.
- Participant Selection : Define inclusion/exclusion criteria (e.g., anemia severity, comorbidities) to avoid bias and ensure safety .
- Conflict of Interest Disclosure : Declare funding sources or partnerships, particularly in industry-sponsored trials .
How to formulate a research question on hemoglobin variability using the FINER criteria?
Methodological Answer: Apply the FINER framework:
- Feasible : Ensure access to hemoglobin measurement tools (e.g., HPLC, spectrophotometry) and sufficient sample size.
- Interesting : Address gaps, such as diurnal hemoglobin fluctuations in chronic kidney disease.
- Novel : Explore understudied factors (e.g., circadian rhythms, dietary iron intake).
- Ethical : Avoid excessive blood draws in vulnerable populations.
- Relevant : Align with clinical needs, like optimizing transfusion thresholds .
Q. What statistical approaches are suitable for analyzing hemoglobin data in observational studies?
Methodological Answer:
- Linear Regression : Model hemoglobin concentration against covariates (e.g., age, iron levels).
- Time-Series Analysis : Track longitudinal changes in hemoglobin during interventions.
- Confounder Adjustment : Use stratification or multivariable models to control for variables like inflammation or hydration status. Consult a statistician early to align methods with study objectives .
Q. How to conduct a systematic review on hemoglobin disorders following PRISMA guidelines?
Methodological Answer: Follow PRISMA’s 27-item checklist:
- Search Strategy : Use keywords (e.g., “hemoglobin variants,” “thalassemia”) across databases (PubMed, Cochrane).
- Screening : Two independent reviewers assess eligibility, resolving discrepancies via consensus.
- Data Extraction : Tabulate study characteristics (design, population, outcomes) and assess bias using Howick’s levels .
Advanced Research Questions
Q. How to resolve contradictions in hemoglobin concentration data across RCTs and observational studies?
Methodological Answer:
- Study Design Analysis : Compare internal validity (e.g., RCTs minimize confounding vs. observational studies’ real-world applicability).
- Measurement Consistency : Standardize assays (e.g., cyanmethemoglobin method) to reduce technical variability .
- Contextual Factors : Account for variables like altitude or smoking status, which Howick’s framework may classify as Level IV evidence .
Q. What methodological pitfalls arise when integrating mechanistic knowledge with RCT findings in hemoglobin research?
Methodological Answer:
- Overgeneralization : RCTs on iron supplementation may not explain mechanistic pathways (e.g., hepcidin regulation) in specific populations.
- Confounding in Mechanistic Studies : Use mediation analysis to distinguish direct/indirect effects. For example, link hemoglobin synthesis pathways (e.g., EPO modulation) to clinical outcomes .
Q. How to assess bias in non-randomized hemoglobin studies using Howick-aligned tools?
Methodological Answer: Apply ROBINS-I (Risk Of Bias In Non-randomized Studies of Interventions):
- Domains : Confounding, participant selection, intervention classification.
- Hemoglobin Example : In a cohort study linking iron deficiency to low hemoglobin, evaluate whether inflammation (a confounder) was measured and adjusted for .
Q. What strategies improve reproducibility in hemoglobin measurement protocols?
Methodological Answer:
- Standardization : Adopt ICSH (International Council for Standardization in Haematology) guidelines for pre-analytical factors (e.g., tube type, storage temperature).
- Inter-Lab Calibration : Use reference materials (e.g., certified hemoglobin solutions) to harmonize results across settings .
Q. How to design a multi-center RCT evaluating hemoglobin-targeted interventions while addressing site-specific variability?
Methodological Answer:
- Centralized Monitoring : Use uniform protocols for hemoglobin assays and data collection.
- Stratified Randomization : Balance covariates (e.g., baseline hemoglobin, ethnicity) across sites.
- Adjudication Committee : Resolve discrepancies in outcome assessment (e.g., transfusion thresholds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
